JK-P3 JK-P3 JK-P3 is novel inhibitor of VEGFR-2. JK-P3 is a pyrazole-based inhibitor of VEGFR-2 (IC50 = 7.8 μM). JK-P3 inhibits FGFR 1/3 kinase activity in vitro, but has no effect on FGFR signaling in cell-based assays. The compound blocks wound healing and tube formation in HUVEC without effecting endothelial cell proliferation.
Brand Name: Vulcanchem
CAS No.: 942655-44-9
VCID: VC0531227
InChI: InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22)
SMILES: COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol

JK-P3

CAS No.: 942655-44-9

Cat. No.: VC0531227

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JK-P3 - 942655-44-9

Specification

CAS No. 942655-44-9
Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
IUPAC Name 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide
Standard InChI InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22)
Standard InChI Key QAZJUVDICQNITG-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC
Appearance Solid powder

Introduction

Chemical Identity and Nomenclature

JK-P3 is officially identified as 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide with the molecular formula C18H17N3O3 and a molecular weight of 323.3 g/mol . This compound has been assigned several identifiers in chemical databases, including:

  • CAS Registry Number: 942655-44-9

  • PubChem CID: 35532110

  • European Community (EC) Number: 804-551-5

  • Wikidata Identifier: Q27455260

The compound has several synonyms in addition to JK-P3, including MFCD22666405, GLXC-10809, and various catalog numbers assigned by chemical suppliers .

Structural Characteristics

Molecular Architecture

JK-P3 possesses a complex structure featuring three primary structural components:

  • A 3,4-dimethoxybenzamide group

  • A pyrazole ring

  • A phenyl ring attached to the pyrazole

The molecule contains three nitrogen atoms in a specific arrangement that contributes to its potential hydrogen bonding capabilities . The presence of methoxy groups on the benzamide portion introduces potential sites for metabolic transformation and electron donation.

Chemical Representation

The compound can be represented through various chemical notations:

  • SMILES: COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC

  • InChI: InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22)

  • InChIKey: QAZJUVDICQNITG-UHFFFAOYSA-N

These notations enable computational analysis and database searching for the compound.

Physicochemical Properties

Physical State and Basic Properties

Based on its molecular structure, JK-P3 is likely to exist as a solid at room temperature. The molecular weight of 323.3 g/mol places it in a range typical for small-molecule organic compounds .

Predicted Mass Spectrometry Characteristics

Table 1: Predicted Collision Cross Section Data for JK-P3

Adductm/zPredicted CCS (Ų)
[M+H]⁺324.13426176.5
[M+Na]⁺346.11620189.6
[M+NH₄]⁺341.16080182.6
[M+K]⁺362.09014185.0
[M-H]⁻322.11970180.7
[M+Na-2H]⁻344.10165185.0
[M]⁺323.12643179.3
[M]⁻323.12753179.3

This collision cross section data provides valuable information for mass spectrometry-based identification and characterization of the compound .

Structural Analysis

Functional Group Assessment

JK-P3 contains several key functional groups that define its chemical behavior:

  • Amide group (-C(=O)NH-): Forms the connection between the benzamide and pyrazole portions of the molecule

  • Pyrazole ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms

  • Methoxy groups (-OCH₃): Two methoxy substitutions at the 3 and 4 positions of the benzamide portion

  • Phenyl ring: Attached to the 5-position of the pyrazole ring

Bond Characteristics

The compound contains several types of chemical bonds with varying strengths. While specific bond energy measurements for JK-P3 are not provided in the search results, we can reference typical bond energies from general chemistry data:

  • The C=O bond in the amide group typically has a bond energy similar to that in carbon monoxide (1077 kJ/mol)

  • The C-N bonds in the amide and pyrazole structures would have different energies based on hybridization and resonance effects

  • The aromatic C-C bonds in the benzene and pyrazole rings would have enhanced stability due to resonance

Chemical Reactivity

Stability Considerations

Analytical Detection and Characterization

Spectroscopic Identification

While specific spectroscopic data for JK-P3 is limited in the provided search results, its detection and characterization would typically involve:

  • Mass spectrometry: The predicted m/z values and collision cross sections would be instrumental in its identification

  • Nuclear magnetic resonance (NMR): The aromatic and methoxy protons would produce characteristic signals in ¹H-NMR, while the various carbon environments would be distinguishable in ¹³C-NMR

  • Infrared spectroscopy: The amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) would be distinctive features

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